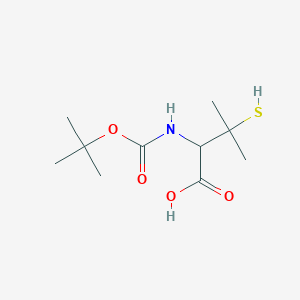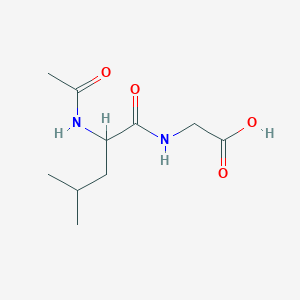
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Penicillamine is a derivative of penicillamine, which is a chelating agent used primarily in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. The “Boc” in Boc-D-Penicillamine stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-D-Penicillamine can be synthesized through the following steps:
Protection of the Amino Group: The amino group of D-penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting Boc-D-Penicillamine is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-D-Penicillamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-penicillamine are reacted with tert-butyloxycarbonyl chloride.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-Penicillamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield D-penicillamine.
Oxidation: The thiol group in Boc-D-Penicillamine can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
D-Penicillamine: Formed after deprotection.
Disulfides: Formed after oxidation of the thiol group.
Substituted Derivatives: Formed after substitution reactions.
Wissenschaftliche Forschungsanwendungen
Boc-D-Penicillamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic effects in diseases involving metal ion imbalance.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Boc-D-Penicillamine involves:
Chelation: The thiol group binds to metal ions, forming stable complexes that can be excreted from the body.
Modulation of Biological Pathways: The compound can interact with various enzymes and proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Penicillamine: The parent compound, used primarily as a chelating agent.
N-Acetyl-D-Penicillamine: Another derivative with similar chelating properties.
L-Penicillamine: The L-isomer, which is not used clinically due to its toxicity.
Uniqueness
Boc-D-Penicillamine is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
158944-97-9 |
|---|---|
Molekularformel |
C10H19NO4S |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
KATRCIRDUXIZQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)

![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)


![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)


![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)
